molecular formula C9H6ClF3O5S B12577283 Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 212892-02-9

Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate

Cat. No.: B12577283
CAS No.: 212892-02-9
M. Wt: 318.65 g/mol
InChI Key: UHAOXTSAZHKQOG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethanesulfonyl group, which imparts significant chemical stability and reactivity. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chloro-2-hydroxybenzoic acid+trifluoromethanesulfonyl chlorideMethyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate\text{4-chloro-2-hydroxybenzoic acid} + \text{trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} 4-chloro-2-hydroxybenzoic acid+trifluoromethanesulfonyl chloride→Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a hydroxyl derivative.

Scientific Research Applications

Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-[(trifluoromethyl)oxy]benzoate
  • Methyl 4-chloro-2-[(trifluoromethyl)thio]benzoate
  • Methyl 4-chloro-2-[(trifluoromethyl)amino]benzoate

Uniqueness

Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly useful in applications requiring robust chemical transformations.

Properties

CAS No.

212892-02-9

Molecular Formula

C9H6ClF3O5S

Molecular Weight

318.65 g/mol

IUPAC Name

methyl 4-chloro-2-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-3-2-5(10)4-7(6)18-19(15,16)9(11,12)13/h2-4H,1H3

InChI Key

UHAOXTSAZHKQOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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